molecular formula C6H11NO B1265566 2-Ethyl-2-hydroxybutanenitrile CAS No. 34451-66-6

2-Ethyl-2-hydroxybutanenitrile

Cat. No. B1265566
CAS RN: 34451-66-6
M. Wt: 113.16 g/mol
InChI Key: QWJRZIUNOYNJIQ-UHFFFAOYSA-N
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Description

"2-Ethyl-2-hydroxybutanenitrile" is a chemical compound with potential relevance in various synthetic and industrial applications. While direct studies on this specific compound are scarce, research on similar compounds, such as ethyl (R)-4-cyano-3-hydroxybutanoate and its derivatives, highlights the importance of such chemicals in the synthesis of pharmaceuticals and other chemical entities. These compounds serve as key intermediates in the production of chiral synthons for drugs like atorvastatin and are involved in numerous chemical transformations.

Synthesis Analysis

The synthesis of compounds related to "2-Ethyl-2-hydroxybutanenitrile" often involves chemical and enzymatic methods. For example, ethyl (R)-4-cyano-3-hydroxybutanoate, a compound with a similar structure, is synthesized through both chemical and enzymatic approaches. These methods emphasize the importance of optically active intermediates in pharmaceutical synthesis and highlight various strategies, including the use of biocatalysts like halohydrin dehalogenase and nitrilase, to achieve high enantiomeric excess (You, Liu, & Zheng, 2013)[https://consensus.app/papers/chemical-approaches-synthesis-optically-ethyl-you/86a15d29c79c54b6bba0ff222d9538bb/?utm_source=chatgpt].

Molecular Structure Analysis

The molecular structure of related complexes, such as chromium(V/IV/III)-2-ethyl-2-hydroxybutanoato complexes, has been studied using techniques like X-ray absorption spectroscopy. These studies reveal detailed insights into the coordination geometry and electronic structure of metal complexes involving hydroxybutanoate ligands, suggesting a distorted trigonal bipyramidal geometry for some of these complexes (Levina et al., 2004)[https://consensus.app/papers/absorption-spectroscopic-studies-chromiumviviii-levina/a738db415bd15be1afc3cee5b800e4ef/?utm_source=chatgpt].

Chemical Reactions and Properties

Chemical reactions involving related compounds often include transformations such as oxidation, reduction, and ligand-exchange reactions. For instance, the ligand-exchange reactions of chromium(V) complexes with 2-ethyl-2-hydroxybutanoato ligands have been characterized, demonstrating the dynamic equilibrium between different complex species in solution (Bramley, Ji, & Lay, 1991)[https://consensus.app/papers/ligandexchange-reactions-chromiumv-characterization-bramley/4ec908c1781e5649b23953978fd63ae9/?utm_source=chatgpt].

Scientific Research Applications

Enzymatic and Chemical Synthesis

2-Ethyl-2-hydroxybutanenitrile plays a critical role in enzymatic and chemical synthesis processes. It has been identified as a potential marker of lactic acid bacteria esterase activity in wines, with its enantiomers quantitated in various wines using chiral gas chromatography. This compound is significant in understanding the chemical characteristics of wine, but it does not contribute significantly to the fruity aroma of red wine (Gammacurta et al., 2018). Additionally, it has been utilized in the discovery and evaluation of biosynthetic pathways for the production of methyl ethyl ketone (MEK) precursors, demonstrating its relevance in sustainable fuel production (Tokic et al., 2018).

Biocatalysis

2-Ethyl-2-hydroxybutanenitrile is an intermediate in the biocatalytic synthesis of various compounds. It serves as a key element in the synthesis of ethyl (R)-4-chloro-3-hydroxybutanoate, a compound with applications in pharmaceutical synthesis. This synthesis process has been studied using whole recombinant cells of Escherichia coli expressing specific alcohol dehydrogenases, demonstrating its pivotal role in the microbial reduction process (Yamamoto et al., 2002).

Chemical Kinetics and Structural Analysis

The compound has been examined for its behavior in various chemical processes. For instance, the gas-phase elimination kinetics of 2-ethyl-2-hydroxybutyric acid have been studied, revealing insights into the chemical reactions and mechanisms at different temperatures and pressures (Chuchani et al., 1995). Additionally, its behavior in solution equilibria with bischelated oxochromium(V) complexes has been reexamined using EPR and H ENDOR spectroscopy, contributing to our understanding of metal-ligand interactions and coordination chemistry (Branca et al., 1993).

Safety And Hazards

2-Ethyl-2-hydroxybutanenitrile is classified as dangerous, with hazard statements including H301, H311, H318, H331, and H410 . Precautionary statements include P261, P264, P270, P271, P273, P280, P301+P310, P302+P352, P304+P340, P305+P351+P338, P310, P311, P312, P330, P361, P363, P391, P403+P233, P405, and P501 .

properties

IUPAC Name

2-ethyl-2-hydroxybutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-3-6(8,4-2)5-7/h8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWJRZIUNOYNJIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10188025
Record name Butyronitrile, 2-ethyl-2-hydroxy-
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Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-2-hydroxybutanenitrile

CAS RN

34451-66-6
Record name 2-Ethyl-2-hydroxybutanenitrile
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Record name Butyronitrile, 2-ethyl-2-hydroxy-
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Record name Butyronitrile, 2-ethyl-2-hydroxy-
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Record name 2-ethyl-2-hydroxybutyronitrile
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Record name 2-Ethyl-2-hydroxybutanenitrile
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